molecular formula C15H16ClN3O B7512346 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea

1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea

Cat. No. B7512346
M. Wt: 289.76 g/mol
InChI Key: RVHMMCZOBSTSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as CPUE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPUE has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is not fully understood. However, it has been proposed that 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea may act as an inhibitor of protein kinases, which are enzymes that play a key role in various cellular processes such as cell growth and division.
Biochemical and Physiological Effects
1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea can inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Additionally, 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to inhibit the activity of certain protein kinases, which may play a role in its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea in laboratory experiments is its ability to selectively inhibit the activity of certain protein kinases. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One area of interest is the development of new cancer therapies based on 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea and its potential applications in various cellular processes. Finally, the development of new synthetic methods for 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea may help to overcome some of the limitations associated with its current synthesis method.

Synthesis Methods

The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2-chloro-4-methylphenyl isocyanate with 1-(4-pyridinyl)ethan-1-amine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified using standard techniques such as column chromatography.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been investigated for its potential applications in scientific research. It has been shown to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, 1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been studied for its potential use as a tool for studying the role of protein kinases in various cellular processes.

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10-3-4-14(13(16)9-10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHMMCZOBSTSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylphenyl)-3-(1-pyridin-4-ylethyl)urea

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